molecular formula C16H17N5 B601012 alpha-Desmethyl Anastrozole CAS No. 1215780-15-6

alpha-Desmethyl Anastrozole

Cat. No. B601012
M. Wt: 279.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Desmethyl Anastrozole is an impurity of Anastrozole . It has a molecular formula of C16H17N5 .


Synthesis Analysis

The synthesis of Anastrozole, the parent compound of alpha-Desmethyl Anastrozole, involves several steps. The process includes the bromination of the toluene derivative, 3,5-bis (2-cyanoisopropyl)toluene, producing a benzylic bromide. This is followed by the condensation of the resulting benzylic bromide in dimethylformamide with sodium 1,2,4-triazolyl .


Molecular Structure Analysis

The alpha-Desmethyl Anastrozole molecule contains a total of 39 bonds. There are 22 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 triple bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 nitrile (aliphatic), and 1 Triazole .


Chemical Reactions Analysis

Anastrozole, the parent compound of alpha-Desmethyl Anastrozole, has been analyzed in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). The plasma-sample pretreatment involved solid-phase extraction . Another study developed a method for the sensitive analysis of Anastrozole in human urine samples .


Physical And Chemical Properties Analysis

Alpha-Desmethyl Anastrozole has a molecular weight of 279.34 . It contains a total of 39 bonds, including 22 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 triple bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 nitrile (aliphatic), and 1 Triazole .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : Anastrozole is a potent and selective non-steroidal aromatase inhibitor used for therapy of postmenopausal women with hormone-receptor-positive breast cancer .
    • Methods : The determination of anastrozole in human plasma is done by liquid chromatography–mass spectrometry (LC–MS–MS). Plasma-sample pretreatment involves solid-phase extraction using Accubond SPE ODS-C18 cartridges. Chromatographic separation is carried out on a Zorbax Bonus-RP column .
    • Results : A calibration curve for anastrozole was linear (R 2 ≥ 0.97) over the concentration range 0.5 – 20.0 ng/mL with a lower detection limit of 0.5 ng/mL .
  • Health Services Research

    • Application : Anastrozole is used for the prevention of breast cancer in high-risk postmenopausal women .
    • Methods : A decision-analytic model was used to assess the costs and effects of anastrozole prevention versus no prevention among women with a high risk of breast cancer .
    • Results : In the UK and US, anastrozole may be a cost-effective strategy for the prevention of breast cancer in high-risk postmenopausal women .
  • Pharmaceutical Analysis

    • Application : Anastrozole is quantitatively determined in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS) for therapeutic monitoring and drug bioequivalence studies .
    • Methods : The determination involves solid-phase extraction using Accubond SPE ODS-C18 cartridges. Chromatographic separation is carried out on a Zorbax Bonus-RP column with a mobile phase consisting of aqueous formic acid (0.2%) (eluent A) and MeOH (eluent B) with a ratio A:B = 30:70 (v/v) that was supplied at flow rate 0.2 mL/min .
    • Results : A calibration curve for anastrozole was linear (R 2 ≥ 0.97) over the concentration range 0.5 – 20.0 ng/mL with a lower detection limit of 0.5 ng/mL .
  • Transdermal Drug Delivery

    • Application : Anastrozole is used in a transdermal drug delivery system (TDDS) to treat hormone-sensitive breast cancer in postmenopausal women .
    • Methods : The TDDS was developed offering efficient loading, avoidance of inhomogeneity or crystallization of the drug, the desired controlled release kinetics, storage stability, easy handling, mechanical stability, and sufficient stickiness on the skin .
    • Results : In vivo data showed a favorable anastrozole plasma concentration–time course, avoiding side effect-associated peak concentrations as obtained after oral administration but matching therapeutic plasma levels up to 72 h .
  • Endocrine Therapy for Breast Cancer

    • Application : Anastrozole is used as an endocrine therapy for breast cancer risk reduction .
    • Methods : A randomized clinical trial evaluated the use of anastrozole for reduction of estrogen receptor–positive breast cancers in postmenopausal women at increased risk of developing breast cancer .
    • Results : The trial provided the predominant basis for the update .
  • Natural Aromatase Inhibitors

    • Application : Anastrozole is used as a natural aromatase inhibitor for breast cancer and prostate cancer .
    • Methods : Drugs such as Letrozole, Anastrozole, and Exemestane are routinely used by oncologists to inhibit the production of estrogen, by aromatase enzymes in the ovaries, liver, and fat stores .
    • Results : The use of Aromatase Inhibitors (AIs) is now common practice with post-menopausal breast cancer patients who are estrogen positive (ER+ve) .

Safety And Hazards

Anastrozole, the parent compound of alpha-Desmethyl Anastrozole, may damage fertility or the unborn child. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Anastrozole has been associated with a degree of estrogen suppression and outcomes in early breast cancer. It has been found that levels of estrone and estradiol above identified thresholds after 6 months of adjuvant anastrozole treatment were associated with increased risk of an early breast cancer event . Another study found that Anastrozole reduces the risk of breast cancer by 53% after 7 years of follow-up, and 50% after 10.9 years of follow-up .

properties

IUPAC Name

2-[3-(1-cyanoethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-12(7-17)14-4-13(8-21-11-19-10-20-21)5-15(6-14)16(2,3)9-18/h4-6,10-12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXANTDQIIXQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720409
Record name 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile

CAS RN

1215780-15-6
Record name Desmethyl anastrozole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215780156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYL ANASTROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B4ZL030W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Desmethyl Anastrozole
Reactant of Route 2
Reactant of Route 2
alpha-Desmethyl Anastrozole
Reactant of Route 3
alpha-Desmethyl Anastrozole
Reactant of Route 4
alpha-Desmethyl Anastrozole
Reactant of Route 5
Reactant of Route 5
alpha-Desmethyl Anastrozole
Reactant of Route 6
alpha-Desmethyl Anastrozole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.